N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea
Overview
Description
N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyridine core with a thiourea group attached to the nitrogen atom at position 1.
Mechanism of Action
Target of Action
N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea, also known as 1H-pyrazolo[3,4-b]pyridin-5-ylthiourea, is a heterocyclic compound . The primary target of this compound is the kinase activity of ZAK . ZAK, or Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK, plays a crucial role in cellular processes such as cell proliferation and differentiation .
Mode of Action
The compound strongly inhibits the kinase activity of ZAK . It does this by binding to the kinase, which prevents it from phosphorylating other proteins. This inhibition is dose-dependent, meaning the degree of inhibition increases with the concentration of the compound .
Biochemical Pathways
The inhibition of ZAK kinase activity by this compound affects several biochemical pathways. Primarily, it suppresses the activation of ZAK downstream signals, both in vitro and in vivo
Pharmacokinetics
The compound’s effectiveness against its target, zak, both in vitro and in vivo, suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the inhibition of ZAK kinase activity, which leads to the suppression of ZAK downstream signals . This can potentially affect cell proliferation and differentiation, given the role of ZAK in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea typically involves the condensation of 5-amino-1H-pyrazolo[3,4-b]pyridine with an isothiocyanate. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions may vary depending on the specific isothiocyanate used and the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: As a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[4,3-b]pyridine: Another isomer with distinct chemical properties and applications.
1H-pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure but different functional groups.
Uniqueness
N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea is unique due to its specific substitution pattern and the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-7(13)11-5-1-4-2-10-12-6(4)9-3-5/h1-3H,(H3,8,11,13)(H,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHOMMCFMBUJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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